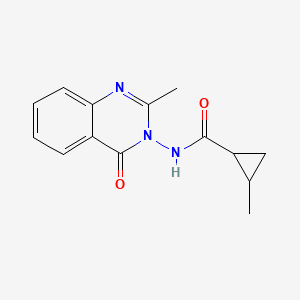
Hydrazinethiocarboxamide, 2-(9H-indeno(2,1-b)pyridin-9-ylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9H-Indeno[2,1-b]pyridin-9-ylidene)hydrazinecarbothioamide is a complex organic compound with the molecular formula C₁₃H₁₀N₄S and a molecular weight of 254.31 g/mol This compound is known for its unique structure, which includes an indeno-pyridine core fused with a hydrazinecarbothioamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Indeno[2,1-b]pyridin-9-ylidene)hydrazinecarbothioamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,3-indandione with hydrazine derivatives under acidic or basic conditions . The reaction is often carried out in ethanol or other suitable solvents at reflux temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(9H-Indeno[2,1-b]pyridin-9-ylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(9H-Indeno[2,1-b]pyridin-9-ylidene)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(9H-Indeno[2,1-b]pyridin-9-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Azafluoren-9-one thiosemicarbazone
- 9H-Indeno[2,1-b]pyridine derivatives
Uniqueness
2-(9H-Indeno[2,1-b]pyridin-9-ylidene)hydrazinecarbothioamide stands out due to its unique indeno-pyridine core, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing new compounds with tailored biological activities .
Eigenschaften
CAS-Nummer |
94721-59-2 |
|---|---|
Molekularformel |
C13H10N4S |
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
1H-indeno[2,1-b]pyridin-9-yliminothiourea |
InChI |
InChI=1S/C13H10N4S/c14-13(18)17-16-12-10-5-2-1-4-8(10)9-6-3-7-15-11(9)12/h1-7,15H,(H2,14,18) |
InChI-Schlüssel |
KKZCSKBDLHMMRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CNC3=C2N=NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




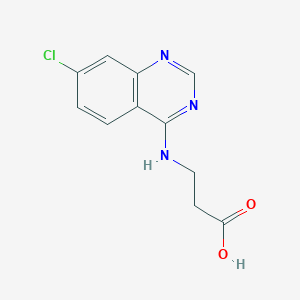

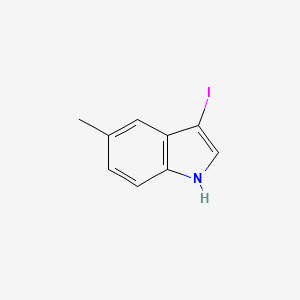

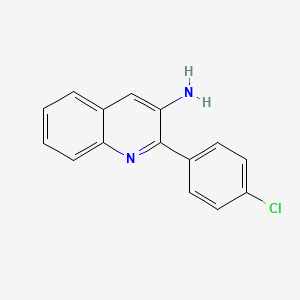
![2-[(3,4-Dimethoxyphenyl)methyl]azepane](/img/structure/B11860597.png)
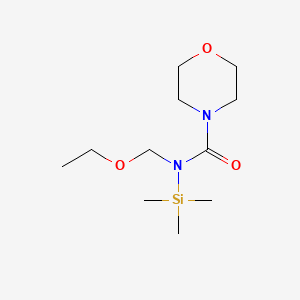
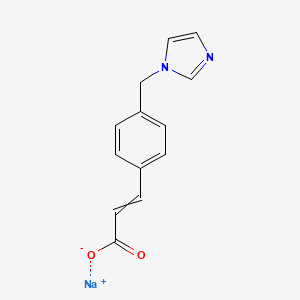
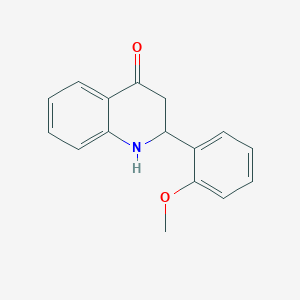
![6-Chlorospiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11860633.png)

